Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a pyrazinyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method involves the initial formation of the pyrazinyl group, followed by the introduction of the methoxyphenyl group and the tert-butyl piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Formation of Pyrazinyl Group: This step may involve the reaction of a suitable precursor with reagents such as hydrazine and an appropriate aldehyde or ketone.
Introduction of Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazinyl intermediate reacts with a methoxyphenyl halide in the presence of a base.
Formation of Tert-butyl Piperazine Moiety: The final step involves the reaction of the intermediate with tert-butyl piperazine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrazinyl group can be reduced to form dihydropyrazine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate is unique due to the combination of its structural features, which confer specific reactivity and interaction profiles. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the pyrazinyl group provides opportunities for hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-14-21-13-17(22-18)15-5-7-16(26-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQNEKTAURTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.